

Technical Guide: Amino-PEG2-(CH₂)₃COOH (CAS No. 1263046-77-0)

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Compound of Interest

Compound Name: Amino-PEG2-(CH₂)₃CO₂H

Cat. No.: B605456

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1263046-77-0 identifies the molecule Amino-PEG2-(CH₂)₃COOH, a heterobifunctional linker essential in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins associated with disease.^{[1][2]}

This molecule serves as a polyethylene glycol (PEG)-based spacer, connecting a ligand that binds to a target Protein of Interest (POI) with a ligand that recruits an E3 ubiquitin ligase.^{[1][3]} The properties of this linker, such as its length and hydrophilicity, are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is necessary for the ubiquitination and subsequent degradation of the POI.^[4] This guide provides a comprehensive overview of the technical properties, uses, and representative experimental protocols related to Amino-PEG2-(CH₂)₃COOH.

Chemical and Physical Properties

The fundamental properties of Amino-PEG2-(CH₂)₃COOH are summarized below. This data is compiled from various chemical suppliers and safety data sheets.

Property	Value	Reference(s)
CAS Number	1263046-77-0	[1]
Chemical Name	Amino-PEG2-(CH ₂) ₃ COOH	[1]
Molecular Formula	C ₈ H ₁₇ NO ₄	[5]
Molecular Weight	191.2 g/mol	[4]
Appearance	Viscous Liquid, Light yellow to yellow	[1][2]
SMILES	<chem>O=C(O)CCCOCCOCCN</chem>	[1][5]
Purity	Typically ≥95%	[4]
Functional Groups	Primary Amine (-NH ₂), Carboxylic Acid (-COOH)	[4]
Classification	Non-cleavable, PEG-based PROTAC linker	[1][4]

Applications in Drug Development

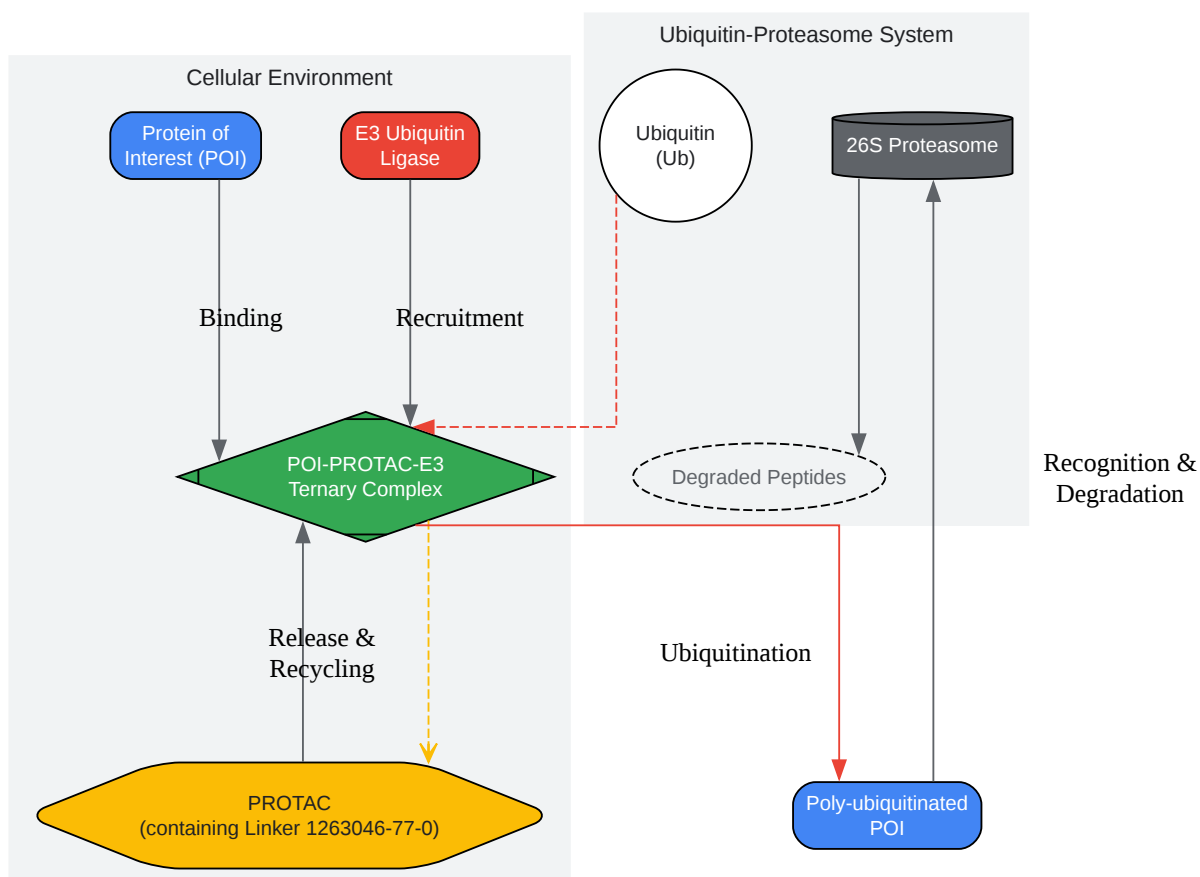
The primary application of Amino-PEG2-(CH₂)₃COOH is as a bifunctional linker in the synthesis of PROTACs.[1][3]

- **PROTAC Synthesis:** This linker provides a flexible, hydrophilic spacer to connect a warhead (ligand for the target protein) and an E3 ligase ligand. Its bifunctional nature, with a terminal amine and a carboxylic acid, allows for sequential, directional amide bond formation, which is a common and robust method for PROTAC assembly.[5][6]
- **Modulation of Physicochemical Properties:** The inclusion of a PEG unit enhances the aqueous solubility and can improve the pharmacokinetic profile of the final PROTAC molecule, which is often a challenge for these relatively large "beyond Rule of 5" molecules.

Mechanism of Action: Role in PROTAC-Mediated Protein Degradation

As a linker, Amino-PEG2-(CH₂)₃COOH is a structural component and does not possess intrinsic biological activity. Its function is to enable the PROTAC's mechanism of action, which is to hijack the ubiquitin-proteasome system.^[2] The process is as follows:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.^{[1][7]}
- Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.^[2]
- Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.^{[1][2]}
- Recycling: The PROTAC molecule is then released and can act catalytically to induce the degradation of another POI molecule.^[2]



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Caption: PROTAC-mediated protein degradation workflow.

Representative Experimental Protocols

The following are generalized, representative protocols for the synthesis of a PROTAC using Amino-PEG2-(CH₂)₃COOH. Note: These protocols are for reference only and must be

optimized for specific ligands and reaction conditions. All work should be performed in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Sequential Amide Coupling

This protocol describes the most common use-case, where the linker is sequentially coupled to two different ligands (e.g., Ligand A-NH₂ and Ligand B-COOH).

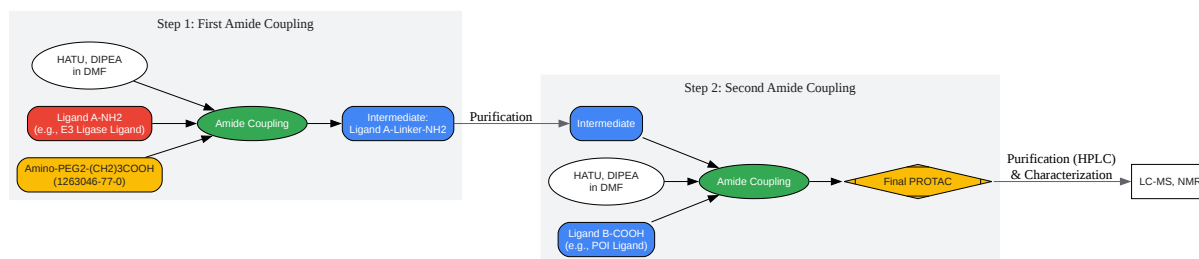
Step 1: Coupling of Linker to Ligand A (Amine-functionalized)

- **Activation:** Dissolve Amino-PEG2-(CH₂)₃COOH (1.1 eq) in anhydrous Dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group.
- **Coupling:** To the activated linker solution, add a solution of the amine-containing ligand (Ligand A-NH₂, 1.0 eq) dissolved in anhydrous DMF.
- **Reaction:** Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting ligand is consumed.
- **Workup:** Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude intermediate (Ligand A-Linker-NH₂) by flash column chromatography.

Step 2: Coupling of Intermediate to Ligand B (Carboxylic Acid-functionalized)

- **Activation:** In a separate flask, dissolve the carboxylic acid-containing ligand (Ligand B-COOH, 1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes.
- **Coupling:** Add the purified intermediate from Step 1 (Ligand A-Linker-NH₂, 1.0 eq) to the activated Ligand B solution.
- **Reaction:** Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.

- **Purification:** Upon completion, the final PROTAC is typically purified directly from the reaction mixture using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). Lyophilize the collected fractions to obtain the pure PROTAC.
- **Characterization:** Confirm the identity and purity of the final product using LC-MS and ^1H NMR.



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Caption: General PROTAC synthesis workflow.

Safety and Handling

Based on available Safety Data Sheets (SDS), Amino-PEG2-(CH₂)₃COOH is not classified as a hazardous substance. However, standard laboratory safety precautions should always be observed.

- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 4°C, protected from light. For long-term storage in solvent, use -80°C.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This document is intended for research use only and provides a technical overview based on publicly available data. All experimental procedures should be designed and validated by qualified professionals.

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